molecular formula C15H26N6O2 B4042475 N-cycloheptyl-N'-[3-(1H-tetrazol-5-yl)propyl]succinamide

N-cycloheptyl-N'-[3-(1H-tetrazol-5-yl)propyl]succinamide

Cat. No.: B4042475
M. Wt: 322.41 g/mol
InChI Key: UESZNNJHKSZFIP-UHFFFAOYSA-N
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Description

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . They play a very important role in medicinal and pharmaceutical applications . Tetrazoles can form both aliphatic and aromatic heterocyclic compounds .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction .


Molecular Structure Analysis

The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one lone pair of electrons of nitrogen .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .


Physical and Chemical Properties Analysis

1H-Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water, acetonitrile, etc .

Scientific Research Applications

Synthesis and Biological Evaluation

Research has extensively explored the synthesis and biological evaluation of compounds containing tetrazole groups, highlighting their importance in medicinal chemistry. For example, tetrazoles serve as bioisosteres for carboxylic acids due to their similar acidity, enhanced lipophilicity, and metabolic stability, making them valuable in drug design (Roh, Vávrová, & Hrabálek, 2012). Such properties could imply potential pharmaceutical applications for compounds structurally related to "N-cycloheptyl-N'-[3-(1H-tetrazol-5-yl)propyl]succinamide", especially in the development of new therapeutic agents.

Chemical Synthesis and Functionalization

The chemical synthesis and functionalization of tetrazole-containing compounds are crucial for creating new materials with potential application in various fields, including medicinal chemistry and material science. The development of efficient synthesis routes for tetrazole derivatives allows for the exploration of their biological activities and their incorporation into drug molecules, potentially enhancing drug properties like selectivity and stability (Zanatta, Silva, Silva, Aquino, Bonacorso, & Martins, 2013). The process of functionalizing these compounds often involves novel synthetic methodologies, offering insights into new chemical transformations that can be applied in the design and development of novel drugs.

Antifungal and Antiviral Activity

Tetrazole derivatives have been studied for their antifungal and antiviral properties. The structural features of these compounds, such as the presence of tetrazole rings, contribute to their bioactivity, offering a basis for the development of new antifungal and antiviral agents. For instance, certain tetrazole derivatives have shown promising results against influenza virus strains, indicating their potential in antiviral therapy (Artyushin, Sharova, Vinogradova, Genkina, Moiseeva, Klemenkova, Orshanskaya, Shtro, Kadyrova, Zarubaev, Yarovaya, Salakhutdinov, & Brel, 2017). This suggests that compounds like "this compound" may have potential applications in the development of new therapeutic agents targeting viral infections.

Safety and Hazards

On heating or burning, tetrazoles release carbon monoxide, carbon dioxide, and harmful nitrogen oxide . They burst vigorously on exposure to shock, fire, and heat on friction . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

Future Directions

Tetrazole derivatives are widely used for chemical industry, medicine, material science, pesticides and other fields . In the field of medicine, they can exhibit a wide range of biological activities . In the field of agriculture, they can be used for weeding, and regulation of plant growth . In the field of material, they can be used for explosives, solid propellant and gunpowder, etc .

Properties

IUPAC Name

N'-cycloheptyl-N-[3-(2H-tetrazol-5-yl)propyl]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N6O2/c22-14(16-11-5-8-13-18-20-21-19-13)9-10-15(23)17-12-6-3-1-2-4-7-12/h12H,1-11H2,(H,16,22)(H,17,23)(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESZNNJHKSZFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CCC(=O)NCCCC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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